

Chemical structure and properties of 7,4'-Dihydroxy-6,8-diprenylflavanone

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Compound of Interest

Compound Name: 7,4'-Dihydroxy-6,8-diprenylflavanone

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An In-depth Technical Guide to 7,4'-Dihydroxy-6,8-diprenylflavanone

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: **7,4'-Dihydroxy-6,8-diprenylflavanone** (DDF) is a prenylated flavonoid that has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a detailed examination of its chemical structure, physicochemical properties, and its primary mechanism of action as an anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

7,4'-Dihydroxy-6,8-diprenylflavanone is characterized by a flavanone core structure substituted with two hydroxyl groups at positions 7 and 4', and two prenyl groups at positions 6 and 8.

Chemical Structure:

Caption: Chemical structure of **7,4'-Dihydroxy-6,8-diprenylflavanone**.

Physicochemical Properties

A summary of the known physicochemical properties of **7,4'-Dihydroxy-6,8-diprenylflavanone** is provided in the table below. It is important to note that while the molecular formula, weight, and CAS number are well-established, specific experimental data for properties such as melting point, as well as detailed NMR and mass spectrometry data, are not readily available in the cited literature. The data for similar compounds are often reported, but for the purpose of this technical guide, only confirmed data for the specific compound of interest is included.

Property	Value	Reference
Chemical Formula	C25H28O4	[1]
Molecular Weight	408.5 g/mol	[1]
CAS Number	50939-03-2	[1]
Appearance	Not specified	
Melting Point	Not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	[1]
¹ H NMR Data	Not available	
¹³ C NMR Data	Not available	
Mass Spectrometry Data	Not available	

Biological Activity: Anti-inflammatory Properties

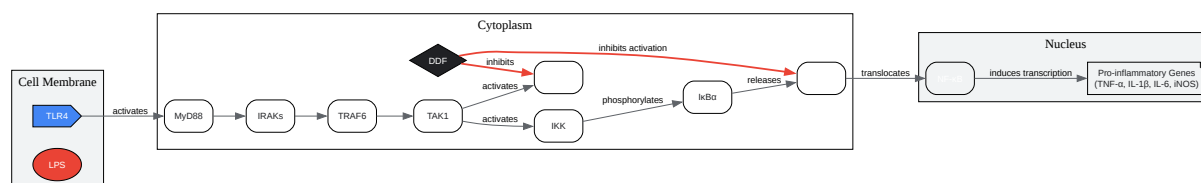
7,4'-Dihydroxy-6,8-diprenylflavanone has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Mediators

Experimental studies have demonstrated that DDF effectively inhibits the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes a dose-dependent reduction in nitric oxide (NO) production, with an IC₅₀ value of 12.21 μ M.[2] Furthermore, DDF has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[2]

Modulation of Signaling Pathways

The anti-inflammatory effects of **7,4'-Dihydroxy-6,8-diprenylflavanone** are attributed to its ability to suppress the activation of critical intracellular signaling pathways. Specifically, DDF has been shown to inhibit the activation of nuclear factor-kappa B (NF- κ B) and extracellular signal-regulated kinases (ERK), both of which are central to the inflammatory response.[2][3]



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Caption: Signaling pathway of DDF's anti-inflammatory action.

Experimental Protocols

This section details the methodologies employed in the isolation and biological evaluation of **7,4'-Dihydroxy-6,8-diprenylflavanone**.

Isolation of 7,4'-Dihydroxy-6,8-diprenylflavanone from *Sophora tonkinensis*

- **Extraction:** The roots of *Sophora tonkinensis* are dried, powdered, and extracted with methanol.[2]
- **Fractionation:** The crude methanol extract is subjected to column chromatography over Diaion HP-20, eluting with a gradient of methanol in water, followed by acetone.[2]
- **Purification:** The fraction containing DDF is further purified using silica gel column chromatography with a chloroform-methanol gradient to yield the pure compound.[2]

Cell Viability Assay (MTT Assay)

- **Cell Culture:** RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of DDF for 24 hours.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

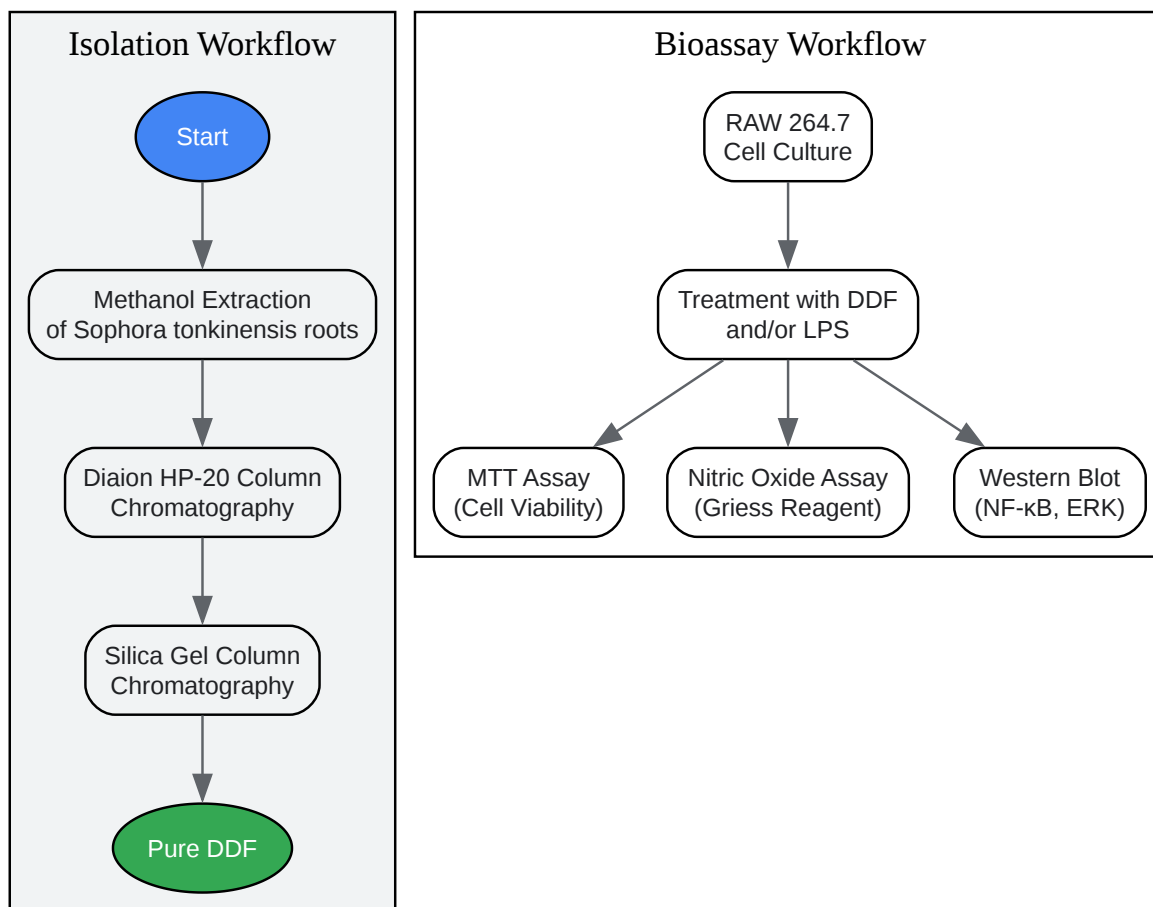
Nitric Oxide (NO) Production Assay

- **Cell Culture and Treatment:** RAW 264.7 cells are seeded in 96-well plates and pre-treated with DDF for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
- **Griess Reaction:** The cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

- **Absorbance Measurement:** The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF- κ B and ERK Activation

- **Cell Lysis:** RAW 264.7 cells are treated with DDF and/or LPS, and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF- κ B p65 and ERK.
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.



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Caption: Experimental workflow for isolation and bioassays of DDF.

Conclusion

7,4'-Dihydroxy-6,8-diprenylflavanone is a promising natural product with well-documented anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators through the suppression of the NF-κB and ERK signaling pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics, along with the experimental protocols necessary for its study. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete physicochemical profile.

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